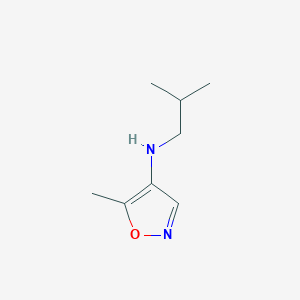
5-Methyl-4-(isobutylamino)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(isobutylamino)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(isobutylamino)isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. For example, the microwave-assisted regioselective synthesis of isoxazole-linked glyco-conjugates has been reported . This method provides high yields and is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-(isobutylamino)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-4-(isobutylamino)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-(isobutylamino)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the isoxazole ring.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Isoxazole-linked Glyco-conjugates: Compounds where the isoxazole ring is linked to sugar moieties.
Uniqueness
5-Methyl-4-(isobutylamino)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamino group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-methyl-N-(2-methylpropyl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)4-9-8-5-10-11-7(8)3/h5-6,9H,4H2,1-3H3 |
Clave InChI |
MEJXQONTZHKVTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


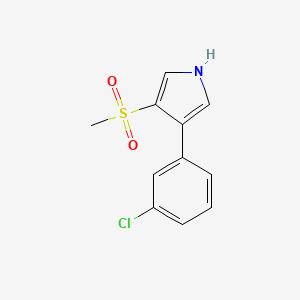

![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
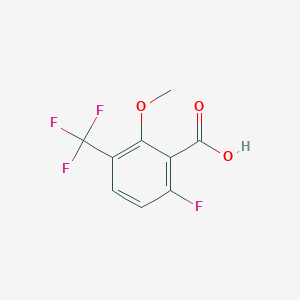
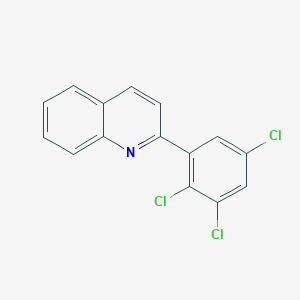
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
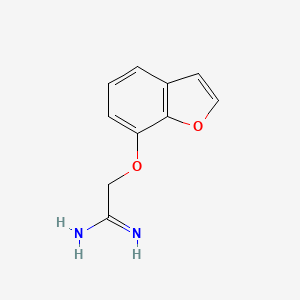
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
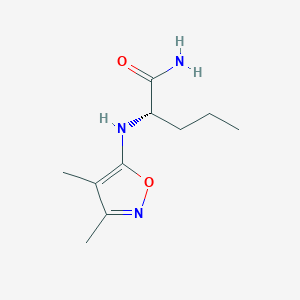
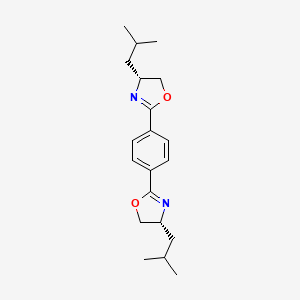
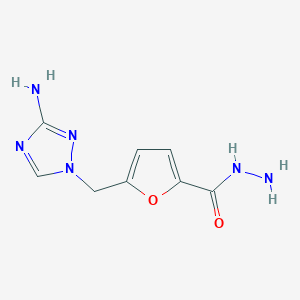
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)

![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
